molecular formula C8H17ClS B13214584 1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane

1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane

Cat. No.: B13214584
M. Wt: 180.74 g/mol
InChI Key: CGAPPRHBIJFFDR-UHFFFAOYSA-N
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Description

1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane is an organic compound characterized by the presence of a chlorine atom, an ethylsulfanyl group, and a dimethylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane typically involves the chlorination of 4-(ethylsulfanyl)-2,2-dimethylbutane. This can be achieved through the reaction of 4-(ethylsulfanyl)-2,2-dimethylbutane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

[ \text{4-(ethylsulfanyl)-2,2-dimethylbutane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to remove the chlorine atom, forming 4-(ethylsulfanyl)-2,2-dimethylbutane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 4-(ethylsulfanyl)-2,2-dimethylbutanol.

    Oxidation: Formation of 1-Chloro-4-(ethylsulfinyl)-2,2-dimethylbutane or 1-Chloro-4-(ethylsulfonyl)-2,2-dimethylbutane.

    Reduction: Formation of 4-(ethylsulfanyl)-2,2-dimethylbutane.

Scientific Research Applications

1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane involves its interaction with specific molecular targets. The chlorine atom and ethylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-ethylbenzene: Similar in having a chlorine atom and an ethyl group but differs in the aromatic ring structure.

    4-Chloro-1-ethylbenzene: Similar in having a chlorine atom and an ethyl group but differs in the position of the substituents on the benzene ring.

Uniqueness

1-Chloro-4-(ethylsulfanyl)-2,2-dimethylbutane is unique due to the presence of the ethylsulfanyl group and the dimethylbutane backbone, which confer distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C8H17ClS

Molecular Weight

180.74 g/mol

IUPAC Name

1-chloro-4-ethylsulfanyl-2,2-dimethylbutane

InChI

InChI=1S/C8H17ClS/c1-4-10-6-5-8(2,3)7-9/h4-7H2,1-3H3

InChI Key

CGAPPRHBIJFFDR-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C)(C)CCl

Origin of Product

United States

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